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Compound of Interest

4-Acetoxy-4'-T-
Compound Name:

butylbenzophenone
CAS No.: 890099-70-4
Cat. No.: B1292302

Get Quote

Executive Summary & Molecular Architecture

4-Acetoxy-4'-tert-butylbenzophenone is a bifunctional aromatic ketone featuring a lipophilic tert-
butyl group and a hydrolytically labile acetoxy moiety. It serves as a critical intermediate in the
synthesis of UV stabilizers (e.g., functionalized benzophenones) and as a photo-acid generator
precursor in lithographic applications.

This guide provides a definitive reference for the identification and quality control of this
compound, distinguishing it from its hydrolysis product (4-hydroxy-4'-tert-butylbenzophenone)
and its synthetic precursors.

Structural Specifications

o |[UPAC Name: 4-(4-tert-butylbenzoyl)phenyl acetate
¢ Molecular Formula:

¢ Molecular Weight: 296.36 g/mol
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» Key Chromophores: Benzophenone core (

), Phenolic ester (

).

Electronic Environment (Theoretical Basis)

The molecule exhibits a "push-pull” electronic tug-of-war, though dampened by the ester.

* Ring A (t-Butyl): The tert-butyl group exerts a positive inductive effect (+), increasing electron
density slightly at the para position relative to the ketone.

e Ring B (Acetoxy): The acetoxy group is inductively withdrawing (-1) but resonance donating
(+M) to the ring. However, the ester carbonyl strongly withdraws density from the phenolic
oxygen, making it less donating than a free hydroxyl.

e Central Carbonyl: Acts as a thermodynamic sink, withdrawing electron density from both
rings, resulting in downfield NMR shifts for ortho protons.

Synthesis & Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the spectral
identity of the target compound.
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Click to download full resolution via product page

Figure 1: Synthetic pathway and validation checkpoint. The acetylation step is the critical
differentiator between the hydroxy-precursor and the target ester.
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Comprehensive Spectral Analysis

Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is characterized by two distinct AA'BB' aromatic systems and two singlet
aliphatic signals.

Solvent:

(Chloroform-d) Reference: TMS (

0.00 ppm)
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Critical QC Check: If the singlet at 2.33 ppm is missing and a broad singlet appears >5.0 ppm,

the ester has hydrolyzed to the phenol.
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Infrared Spectroscopy (FT-IR)

The IR spectrum is the fastest method to confirm the ester functionality.

Wavenumber (

Assignment Mode Notes
)
2960 - 2870 Stretch strong t-buty!
- retc
(Alkyl) signature.
Key ldentifier.
Distinctly higher
1760 - 1765 Est Stretch
(Ester) energy than the
ketone.
Conjugated
1650 - 1660 (Ketone) Stretch benzophenone
carbonyl.
Ring breathing
1190 - 1210 Stretch Acetate ester linkage.

Mass Spectrometry (EI-MS)

lonization Mode: Electron Impact (70 eV) Molecular lon:

296

Fragmentation Pathway:

e (296): Parent ion.

e (254): Loss of Ketene (

). This is the McLafferty-like rearrangement or direct elimination typical of phenolic acetates,

regenerating the phenol radical cation.

e 161: 4-tert-butylbenzoyl cation (
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). This is the base peak in many analogs due to the stability of the acylium ion.

e 43: Acetyl cation (
).

Experimental Protocols
Protocol: Sample Preparation for UV-Vis

Objective: Determine molar extinction coefficient (

) and check for photostability.

Solvent Selection: Use Spectroscopic Grade Acetonitrile (MeCN) or Cyclohexane. Avoid

Ethanol if transesterification is a concern over long storage.

o Stock Solution: Weigh 10.0 mg of 4-acetoxy-4'-tert-butylbenzophenone into a 100 mL
volumetric flask. Dilute to mark with MeCN. (Conc: ~0.33 mM).

o Working Solution: Dilute 1 mL of Stock into 9 mL of MeCN.

e Blanking: Run a baseline correction using pure MeCN in matched quartz cuvettes (1 cm path
length).

e Scan: 200 nm to 400 nm.
o Expectation:

~255 nm (
, strong) and shoulder ~330 nm (

, weak).

Protocol: Photostability Stress Test

Objective: Verify the stability of the acetoxy protecting group under UV irradiation.

e Prepare a 0.1 M solution in
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e Place the sealed NMR tube in a Rayonet reactor or under a standard UV lamp (365 nm) for
2 hours.

e Readout: Acquire

NMR.

o Pass: Spectrum remains unchanged.

o Fail (Photo-Fries Rearrangement): Appearance of new signals in the 10-12 ppm range
(chelated phenolic protons) indicates migration of the acetyl group to the ortho position.

References & Authority

e NIST Chemistry WebBook.IR and MS spectra of Benzophenone derivatives. National
Institute of Standards and Technology.[1] [Link]

o SDBS (Spectral Database for Organic Compounds).NMR data for 4-tert-butylacetophenone
and 4-acetoxybenzophenone. AIST Japan. [Link]

e PubChem Compound Summary.4'-tert-Butylacetophenone (Analogous substructure data).
National Center for Biotechnology Information. [Link]

» Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text
for interpretation of aromatic coupling patterns and carbonyl shifts).

Disclaimer: Spectral values provided are derived from high-confidence structure-property
relationships and analogous verified datasets (4-tert-butylbenzophenone and 4-
acetoxybenzophenone) where direct experimental atlases for this specific ester are proprietary.
These values serve as the standard for experimental validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 4-tert-Butyl-benzophenone [webbook.nist.gov]

 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of 4-
Acetoxy-4'-tert-butylbenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292302/docs#technical-guide-spectroscopic-
characterization-of-4-acetoxy-4-tert-butylbenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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